(5-(1-Methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
Description
“(5-(1-Methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride” is a heterocyclic amine derivative featuring a pyrazole-triazole hybrid scaffold. Its molecular formula is C₇H₁₁ClN₆, with a molecular weight of 214.66 g/mol (calculated from atomic weights). The compound is structurally characterized by a 1,2,3-triazole ring substituted at the 4-position with a methanamine group and at the 5-position with a 1-methylpyrazole moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.
Commercial availability is noted in catalogs such as CymitQuimica, where it is listed under the reference code 3D-XPD10582 (dihydrochloride form) with pricing tiers for research-scale quantities .
Properties
IUPAC Name |
[5-(2-methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6.ClH/c1-13-6(2-3-9-13)7-5(4-8)10-12-11-7;/h2-3H,4,8H2,1H3,(H,10,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOXEFGJVCDERO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NNN=C2CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1-Methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the triazole ring through a cyclization reaction. The final step involves the introduction of the methanamine group and subsequent conversion to the hydrochloride salt. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
(5-(1-Methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-(1-Methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals and therapeutic agents.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a subject of interest in drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (5-(1-Methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of triazole- and pyrazole-containing amines. Below is a comparative analysis with structurally related molecules, emphasizing substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
The difluoromethyl analog (CAS 743355-59-1) is prioritized in agrochemical research due to its stability under UV exposure .
Solubility and Stability :
- Hydrochloride salts universally improve aqueous solubility. However, the trifluoromethyl derivative’s higher molecular weight (216.59 g/mol) may reduce solubility compared to the parent compound (214.66 g/mol) .
Synthetic Utility :
- The parent compound’s dihydrochloride form (listed by CymitQuimica) is priced at €1,702.00 per 500 mg , reflecting its demand in medicinal chemistry . In contrast, simpler analogs like the difluoromethyl derivative are more cost-effective for large-scale applications .
Research and Development Considerations
- Structural Characterization : Tools like SHELXL and WinGX are critical for crystallographic analysis of such compounds, particularly for confirming salt forms and hydrogen-bonding networks .
- SAR Studies : Substitution at the triazole 5-position (e.g., trifluoromethyl vs. methylpyrazole) significantly alters electronic profiles, impacting binding affinity in target proteins.
Biological Activity
The compound (5-(1-Methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a hybrid molecule that combines the pharmacophoric features of pyrazole and triazole moieties. This combination has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by detailed research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
It consists of a pyrazole ring substituted at one position with a triazole moiety and an amine group. The hydrochloride form enhances its solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Weight | 186.65 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
| pKa | Not specified |
Antitumor Activity
Numerous studies have indicated that compounds containing pyrazole and triazole structures exhibit significant antitumor activity. The mechanism often involves the inhibition of specific kinases or pathways associated with cancer cell proliferation.
Case Study: Inhibition of PI3K Pathway
A related pyrazole derivative was reported to inhibit the phosphatidylinositol-3-kinase (PI3K) pathway, which is crucial for tumor growth and metabolism. The inhibition led to reduced growth rates in various cancer cell lines, suggesting that similar mechanisms may be applicable to our compound of interest .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been documented extensively. For instance, some derivatives have been shown to act as selective COX-2 inhibitors, which are significant in managing inflammatory diseases.
Research Findings: COX-2 Inhibition
A recent study highlighted that certain pyrazole derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium. The IC50 values for selected compounds ranged from 54.65 μg/mL to 69.15 μg/mL , indicating promising anti-inflammatory properties .
Antimicrobial Activity
The antimicrobial efficacy of triazole-containing compounds is well-documented. Studies have shown that these compounds can selectively inhibit Mycobacterium tuberculosis (Mtb) without affecting non-tuberculous mycobacteria (NTM).
Table 2: Antimicrobial Activity
| Compound | Target Organism | IC50 (μM) |
|---|---|---|
| IT10 | Mycobacterium tuberculosis | 2.32 |
| IT06 | Mycobacterium tuberculosis | 15.22 |
These findings suggest that our compound may also possess selective antimicrobial properties against specific pathogens.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the presence of both pyrazole and triazole rings may enhance binding interactions with target proteins involved in cancer progression and inflammation.
Figure 1: Binding Interaction Diagram
- The binding sites were analyzed using software tools that simulate molecular interactions.
- Key residues involved in binding were identified, providing insights into how structural modifications could enhance activity.
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of new compounds. Preliminary studies involving animal models have shown promising results regarding the safety profile and efficacy of related pyrazole derivatives.
Findings: Safety Profile
Acute toxicity studies indicated that certain derivatives had an LD50 greater than 2000 mg/kg , suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
